IMPDH2 Inhibition: Ki Comparison of N1-(3-Pyridinylmethyl)-1,3-propanediamine vs. N1-(2-Pyridinylmethyl)-1,3-propanediamine
N1-(3-Pyridinylmethyl)-1,3-propanediamine inhibits human Inosine‑5'‑monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM when measured against the NMD (nicotinamide adenine dinucleotide) substrate [1]. In contrast, the 2‑pyridyl regioisomer N1‑(2‑pyridinylmethyl)‑1,3‑propanediamine (CAS 20948‑06‑5) exhibits a Ki of 240 nM under an identical assay format [2]. The 1.83‑fold difference in inhibitory potency highlights the functional impact of pyridine nitrogen position on enzyme binding.
| Evidence Dimension | Inhibitory constant (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | Ki = 440 nM |
| Comparator Or Baseline | N1-(2-Pyridinylmethyl)-1,3-propanediamine (CAS 20948-06-5): Ki = 240 nM |
| Quantified Difference | 1.83-fold weaker inhibition (440 vs 240 nM) |
| Conditions | Inhibition of human IMPDH2; NMD (nicotinamide adenine dinucleotide) substrate; BindingDB curated from ChEMBL [1][2] |
Why This Matters
The 3‑pyridinyl regioisomer shows a well‑characterized but attenuated IMPDH2 inhibition, making it a valuable selectivity control or weaker‑potency probe when partial target engagement is desired.
- [1] BindingDB, BDBM50421763/CHEMBL2364562. Ki = 440 nM for human IMPDH2 inhibition (NMD substrate). Retrieved from https://bindingdb.org/ View Source
- [2] BindingDB, PrimarySearch_ki for N1-(2-pyridinylmethyl)-1,3-propanediamine (CAS 20948-06-5). Ki = 240 nM for human IMPDH2. Retrieved from http://bdb2.ucsd.edu/ View Source
